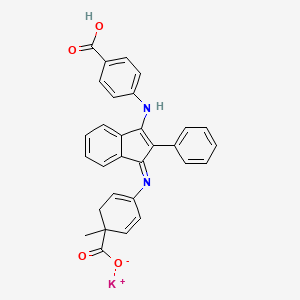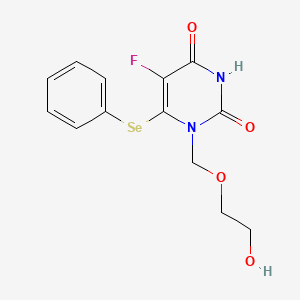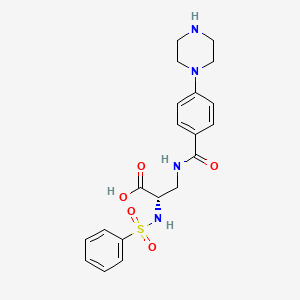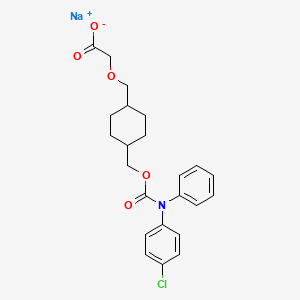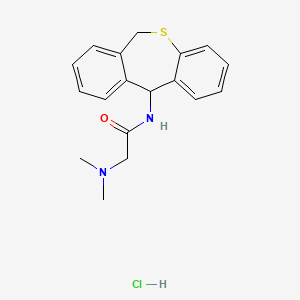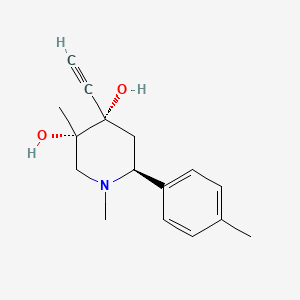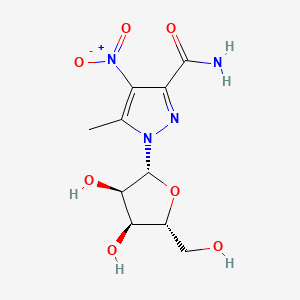
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide is a chemical compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology .
Méthodes De Préparation
The synthesis of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves several steps. One common method includes the glycosylation of a pyrazole derivative with a ribofuranosyl donor. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: It has been investigated for its antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, such as those involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide can be compared with other nucleoside analogs, such as:
Ribavirin: Another nucleoside analog with antiviral properties.
AICAR: Known for its role in activating AMP-activated protein kinase (AMPK).
The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits .
Propriétés
Numéro CAS |
138787-00-5 |
|---|---|
Formule moléculaire |
C10H14N4O7 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4O7/c1-3-6(14(19)20)5(9(11)18)12-13(3)10-8(17)7(16)4(2-15)21-10/h4,7-8,10,15-17H,2H2,1H3,(H2,11,18)/t4-,7-,8-,10-/m1/s1 |
Clé InChI |
BBZMBBLLWFGQLR-GUJHRGIASA-N |
SMILES isomérique |
CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


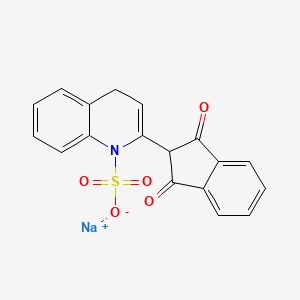

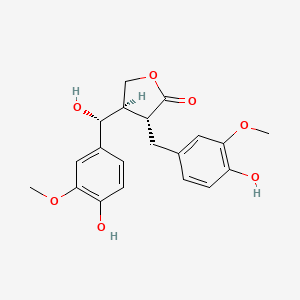
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
